Cas no 1221793-29-8 ((S)-Fmoc-1-adamantyl-glycine)

(S)-Fmoc-1-adamantyl-glycine 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- (2S)-2-(1-adamantyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- N-Fmoc-L-adamantylglycine
- Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)-
- Fmoc-1-adamantyl-L-glycine
- (S)-Fmoc-1-adamantyl-glycine
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid
- AKOS026671202
- E70820
- MFCD09952624
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)aceticacid
- SCHEMBL7891069
- BS-30325
- 1221793-29-8
-
- MDL: MFCD09952624
- インチ: 1S/C27H29NO4/c29-25(30)24(27-12-16-9-17(13-27)11-18(10-16)14-27)28-26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,16-18,23-24H,9-15H2,(H,28,31)(H,29,30)/t16?,17?,18?,24-,27?/m1/s1
- InChIKey: YKDNBNMLFPFDRJ-FUVUBJJASA-N
- SMILES: C(O)(=O)[C@H](C12CC3CC(CC(C3)C1)C2)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
計算された属性
- 精确分子量: 431.21
- 同位素质量: 431.21
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 32
- 回転可能化学結合数: 6
- 複雑さ: 687
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6A^2
- XLogP3: 5.6
(S)-Fmoc-1-adamantyl-glycine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F594875-100mg |
(S)-Fmoc-1-adamantyl-glycine |
1221793-29-8 | 100mg |
$1745.00 | 2023-05-18 | ||
abcr | AB313690-100 mg |
(S)-Fmoc-1-adamantyl-glycine, 95% (Fmoc-L-Gly(Adamantyl)-OH); . |
1221793-29-8 | 95% | 100mg |
€468.50 | 2023-05-19 | |
TRC | F594875-500mg |
(S)-Fmoc-1-adamantyl-glycine |
1221793-29-8 | 500mg |
$ 7600.00 | 2023-09-07 | ||
1PlusChem | 1P00HH4H-250mg |
(S)-Fmoc-1-adamantyl-glycine |
1221793-29-8 | 95% | 250mg |
$177.00 | 2023-12-25 | |
1PlusChem | 1P00HH4H-1g |
(S)-Fmoc-1-adamantyl-glycine |
1221793-29-8 | 95% | 1g |
$461.00 | 2023-12-25 | |
Ambeed | A562623-250mg |
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid |
1221793-29-8 | 95% | 250mg |
$401.0 | 2024-04-25 | |
Ambeed | A562623-1g |
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid |
1221793-29-8 | 95% | 1g |
$953.0 | 2024-04-25 | |
Ambeed | A562623-100mg |
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(adamantan-1-yl)acetic acid |
1221793-29-8 | 95% | 100mg |
$161.0 | 2024-04-25 | |
Aaron | AR00HHCT-100mg |
(S)-Fmoc-1-adamantyl-glycine |
1221793-29-8 | 95% | 100mg |
$135.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1863155-250mg |
(S)-Fmoc-1-adamantyl-glycine |
1221793-29-8 | 95% | 250mg |
¥2112.00 | 2024-08-09 |
(S)-Fmoc-1-adamantyl-glycine 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
(S)-Fmoc-1-adamantyl-glycineに関する追加情報
Comprehensive Overview of (S)-Fmoc-1-adamantyl-glycine (CAS No. 1221793-29-8): Properties, Applications, and Industry Relevance
In the rapidly evolving field of peptide synthesis and pharmaceutical research, (S)-Fmoc-1-adamantyl-glycine (CAS No. 1221793-29-8) has emerged as a critical building block. This specialized amino acid derivative combines the structural robustness of the adamantyl group with the versatility of Fmoc-protected glycine, making it invaluable for drug discovery and material science. Researchers and manufacturers increasingly seek this compound due to its unique steric and electronic properties, which enhance peptide stability and bioavailability—a trending topic in bioconjugation and targeted drug delivery systems.
The CAS No. 1221793-29-8 identifier ensures precise tracking in global chemical databases, addressing growing concerns about supply chain transparency. As sustainability gains traction in the chemical industry, questions like "How can Fmoc-amino acids reduce waste in peptide synthesis?" highlight the compound’s role in greener methodologies. Its adamantyl moiety, known for improving metabolic resistance, aligns with searches for "long-acting therapeutic peptides," a hot topic in biopharmaceutical forums.
From a technical perspective, the (S)-configuration of this derivative ensures chiral specificity, crucial for enantioselective synthesis—a frequent query among medicinal chemists. The Fmoc group offers orthogonal protection, simplifying solid-phase peptide synthesis (SPPS), a technique dominating academic and industrial discussions. Recent publications emphasize its utility in designing peptidomimetics, answering search trends like "non-natural amino acids for protein engineering."
Market analysts note rising demand for 1221793-29-8 in COVID-19 research, particularly for stabilizing antiviral peptide candidates. This intersects with popular searches on "peptide-based inhibitors against emerging viruses." Furthermore, its application in ADC (antibody-drug conjugate) development responds to the oncology sector’s focus on precision medicine, making it a staple in high-throughput screening libraries.
Quality control protocols for (S)-Fmoc-1-adamantyl-glycine often involve HPLC and mass spectrometry, addressing industry pain points about purity standards. The compound’s compatibility with automated synthesizers also caters to the automation trend in peptide manufacturing, reducing manual errors—a key concern in GMP compliance discussions.
In material science, the adamantyl group’s rigid structure enables novel applications in supramolecular chemistry, a field gaining traction in nanotechnology circles. Patent analyses reveal its use in creating self-assembling biomaterials, matching search queries like "bioinspired nanomaterials for tissue engineering."
As regulatory bodies emphasize ICH guidelines for impurity profiling, the well-characterized nature of CAS 1221793-29-8 provides an advantage. Its stability under diverse pH conditions answers frequent formulation challenges posted on pharma discussion boards, particularly for oral peptide delivery systems—a holy grail in biologics development.
The compound’s role extends to chemical biology probes, where its fluorescence-quenching properties are exploited in FRET-based assays. This addresses the rising demand for "tools to study protein-protein interactions," a top search among academic researchers. Suppliers increasingly highlight its scalable synthesis routes to meet kilo-lab requirements, responding to commercialization needs in preclinical studies.
In conclusion, (S)-Fmoc-1-adamantyl-glycine (CAS No. 1221793-29-8) represents a nexus of innovation across therapeutics, diagnostics, and advanced materials. Its multifaceted applications continue to inspire research publications and patent filings, solidifying its position as a cornerstone in modern bioorganic chemistry.
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